molecular formula C5H3Cl2N3O B13974247 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime

4,6-Dichloro-5-pyrimidinecarbaldehyde oxime

Cat. No.: B13974247
M. Wt: 192.00 g/mol
InChI Key: AEQBNPPKIJAQDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-5-pyrimidinecarbaldehyde oxime is a chemical compound characterized by its dichloro and pyrimidine functional groups. It is known for its applications in various chemical processes and is often used as a substrate in the synthesis of N-terminal surrogate in amino acid and peptide analogues .

Preparation Methods

The synthesis of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime typically involves the following steps:

This synthetic route is preferred due to its ease of operation, high yield, and cost-effectiveness. The product is also easy to purify, making it suitable for industrial production .

Mechanism of Action

The mechanism of action of 4,6-Dichloro-5-pyrimidinecarbaldehyde oxime involves its interaction with specific molecular targets and pathways. The compound’s dichloro and pyrimidine functional groups allow it to bind to various enzymes and receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, making it useful in drug development and other applications .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H3Cl2N3O

Molecular Weight

192.00 g/mol

IUPAC Name

N-[(4,6-dichloropyrimidin-5-yl)methylidene]hydroxylamine

InChI

InChI=1S/C5H3Cl2N3O/c6-4-3(1-10-11)5(7)9-2-8-4/h1-2,11H

InChI Key

AEQBNPPKIJAQDQ-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C=NO)Cl

Origin of Product

United States

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